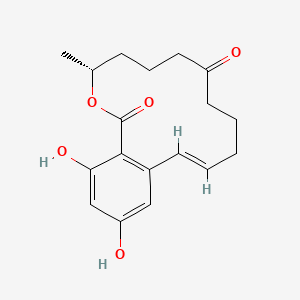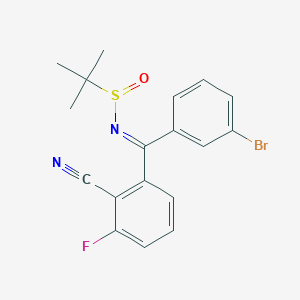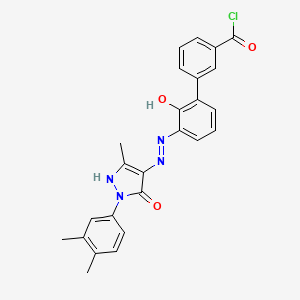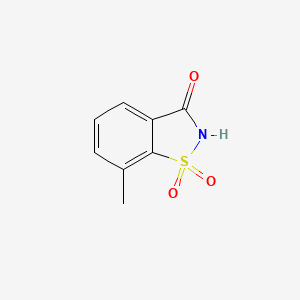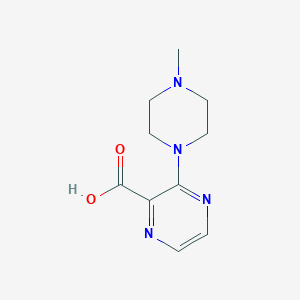
1-(3-Bromopyridin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopyridin-4-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Méthodes De Préparation
The synthesis of 1-(3-Bromopyridin-4-yl)piperazine typically involves the reaction of piperazine with 3-bromo-4-chloropyridine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(3-Bromopyridin-4-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom, forming the corresponding pyridine derivative.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction or Buchwald-Hartwig amination to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield biaryl compounds .
Applications De Recherche Scientifique
1-(3-Bromopyridin-4-yl)piperazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Bromopyridin-4-yl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to the inhibition of neurotransmission and resulting in various pharmacological effects .
Comparaison Avec Des Composés Similaires
1-(3-Bromopyridin-4-yl)piperazine can be compared with other similar compounds, such as:
1-(5-Bromopyridin-3-yl)piperazine: Similar structure but with the bromine atom at a different position on the pyridine ring.
1-(6-Bromopyridin-2-yl)piperazine: Another positional isomer with distinct chemical properties and reactivity.
1-(3-Bromopyridin-2-yl)piperazine: Differing in the position of the bromine atom, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C9H12BrN3 |
|---|---|
Poids moléculaire |
242.12 g/mol |
Nom IUPAC |
1-(3-bromopyridin-4-yl)piperazine |
InChI |
InChI=1S/C9H12BrN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
Clé InChI |
JCPJXGYSIMZNRG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
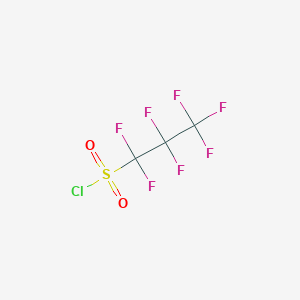

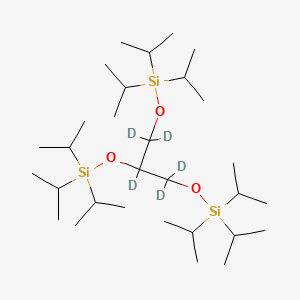
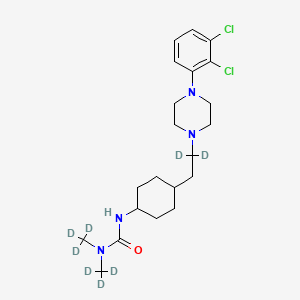
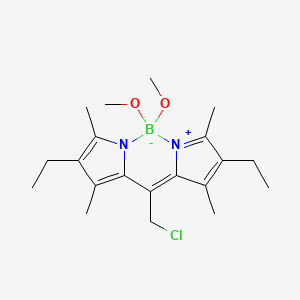
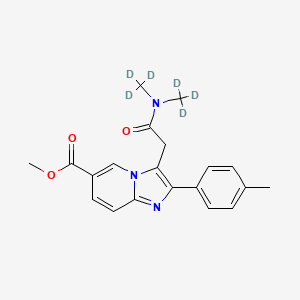
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
